6,7-dimethyl-1,2,4-benzotriazin-3-amine
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Overview
Description
6,7-Dimethyl-1,2,4-benzotriazin-3-amine is an organic compound that has garnered significant attention in scientific research due to its unique properties. This nitrogen-containing heterocyclic compound has a molecular formula of C9H10N4 and is typically found as a white or light-yellow crystalline powder with a melting point of 122-124°C.
Preparation Methods
The synthesis of 6,7-dimethyl-1,2,4-benzotriazin-3-amine involves several steps. One common method includes the reaction of 2,3-diaminotoluene with formic acid and sodium nitrite under acidic conditions. This reaction leads to the formation of the benzotriazine ring structure. The process is typically carried out at room temperature, ensuring mild reaction conditions . Industrial production methods often involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6,7-Dimethyl-1,2,4-benzotriazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where halogenated derivatives are formed using reagents like halogens or halogenating agents.
Scientific Research Applications
6,7-Dimethyl-1,2,4-benzotriazin-3-amine has widespread applications in various fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases such as diabetes mellitus through α-glucosidase inhibition.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable ring structure.
Mechanism of Action
The mechanism of action of 6,7-dimethyl-1,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets. For instance, in the context of α-glucosidase inhibition, the compound binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose. This results in a decrease in blood glucose levels, making it a potential therapeutic agent for diabetes . The molecular pathways involved include the inhibition of enzyme activity and subsequent metabolic effects.
Comparison with Similar Compounds
6,7-Dimethyl-1,2,4-benzotriazin-3-amine can be compared with other benzotriazine derivatives such as:
1,2,3-Benzotriazin-4(3H)-one: Known for its α-glucosidase inhibition activity, similar to this compound.
1,2,4-Benzotriazine: Another nitrogen-containing heterocyclic compound with applications in various fields, though it lacks the specific dimethyl substitution that imparts unique properties to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
27238-42-2 |
---|---|
Molecular Formula |
C9H10N4 |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
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